molecular formula C19H19N3O3S2 B11008571 Ethyl (2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

Ethyl (2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B11008571
M. Wt: 401.5 g/mol
InChI Key: UBXDEJQPMBADMV-UHFFFAOYSA-N
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Description

Ethyl (2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of two thiazole rings, a benzyl group, and an ethyl acetate moiety. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .

Preparation Methods

The synthesis of Ethyl (2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques .

Chemical Reactions Analysis

Ethyl (2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group may yield benzaldehyde or benzoic acid .

Mechanism of Action

The mechanism of action of Ethyl (2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. Thiazole derivatives are known to interact with enzymes, receptors, and DNA, leading to a range of biological effects . The compound may inhibit enzyme activity, disrupt cellular processes, or induce apoptosis in cancer cells .

Biological Activity

Ethyl (2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of two thiazole rings and a benzyl group, which may contribute to its biological activity. Its molecular formula is C15H16N2O4SC_{15}H_{16}N_2O_4S, and it has been identified with the PubChem CID 23961154 . The structural features suggest potential interactions with biological targets, making it a candidate for further investigation.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Enzyme Inhibition : Thiazole derivatives are known to inhibit specific enzymes involved in disease pathways. For instance, they may act as inhibitors of proteases or other critical enzymes in cancer or infectious diseases .
  • Antimicrobial Activity : Some studies have shown that thiazole derivatives possess antimicrobial properties against various pathogens, including bacteria and fungi. This is particularly relevant in the context of developing new antibiotics .
  • Anticancer Properties : The compound may exhibit cytotoxic effects against cancer cell lines. Preliminary studies suggest that thiazole compounds can induce apoptosis in cancer cells through various pathways .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of thiazole derivatives:

  • Antitubercular Activity : A related study explored substituted thiazoles as potential antitubercular agents. Compounds were synthesized and tested against Mycobacterium tuberculosis, showing promising IC50 values ranging from 1.35 to 2.18 μM for the most active compounds . This suggests that this compound may also have similar activity.
  • Cytotoxicity Studies : In vitro studies on human embryonic kidney (HEK-293) cells indicated low cytotoxicity for several thiazole derivatives, suggesting a favorable safety profile for further development .

Comparative Analysis

CompoundBiological ActivityIC50 (μM)Notes
This compoundAntimicrobialTBDPotential for further testing
Compound 6eAntitubercular40.32Significant activity against M. tuberculosis
Compound 7eCytotoxicityNontoxicLow cytotoxicity in HEK-293 cells

Properties

Molecular Formula

C19H19N3O3S2

Molecular Weight

401.5 g/mol

IUPAC Name

ethyl 2-[2-[(5-benzyl-2-methyl-1,3-thiazole-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C19H19N3O3S2/c1-3-25-16(23)10-14-11-26-19(21-14)22-18(24)17-15(27-12(2)20-17)9-13-7-5-4-6-8-13/h4-8,11H,3,9-10H2,1-2H3,(H,21,22,24)

InChI Key

UBXDEJQPMBADMV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(SC(=N2)C)CC3=CC=CC=C3

Origin of Product

United States

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